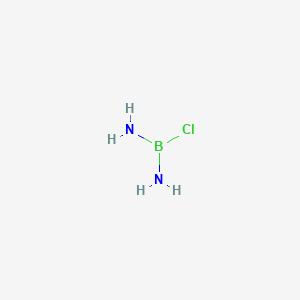
1-Chloroboranediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroboranediamine is a chemical compound that belongs to the class of boron-nitrogen compounds It is characterized by the presence of a boron atom bonded to a chlorine atom and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloroboranediamine can be synthesized through several methods. One common approach involves the reaction of boron trichloride with ammonia or amine derivatives. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions. The general reaction can be represented as follows:
BCl3+2NH3→ClB(NH2)2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloroboranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can yield boron-nitrogen hydrides.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include boron-nitrogen oxides, boron-nitrogen hydrides, and substituted boron-nitrogen compounds.
Aplicaciones Científicas De Investigación
1-Chloroboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of 1-Chloroboranediamine involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through boron-nitrogen bonding. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromoboranediamine: Similar in structure but with a bromine atom instead of chlorine.
1-Iodoboranediamine: Contains an iodine atom in place of chlorine.
1-Fluoroboranediamine: Features a fluorine atom instead of chlorine.
Uniqueness
1-Chloroboranediamine is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted or modified. This makes it a versatile compound in synthetic chemistry and materials science.
Propiedades
Número CAS |
79855-43-9 |
|---|---|
Fórmula molecular |
BClH4N2 |
Peso molecular |
78.31 g/mol |
InChI |
InChI=1S/BClH4N2/c2-1(3)4/h3-4H2 |
Clave InChI |
AJOWZBGQCWDHHC-UHFFFAOYSA-N |
SMILES canónico |
B(N)(N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


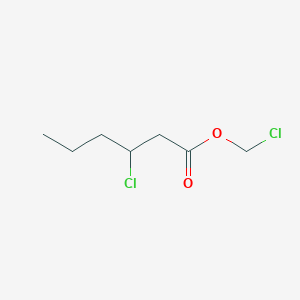


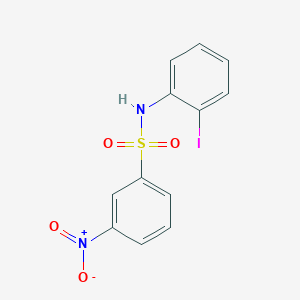
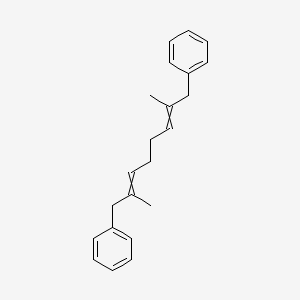
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
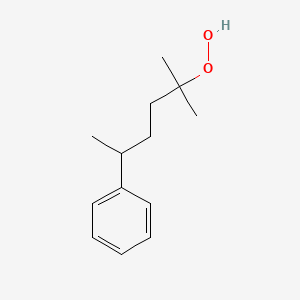

![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
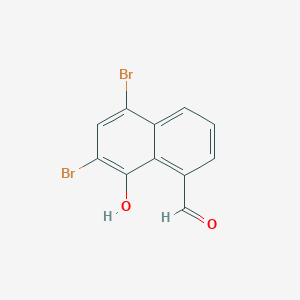
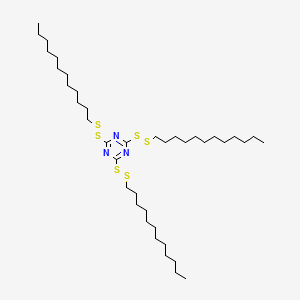
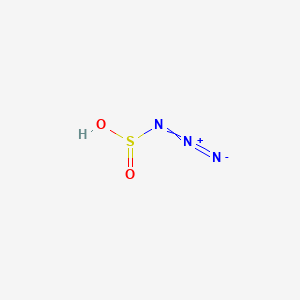

![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
